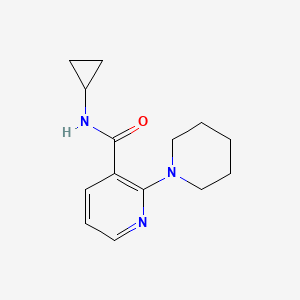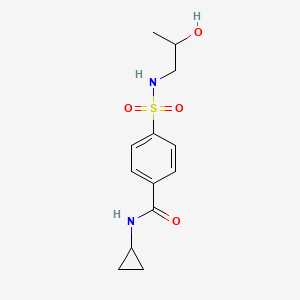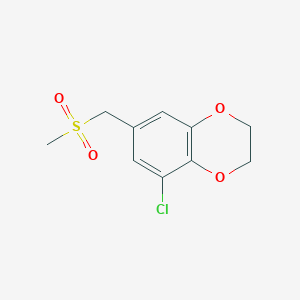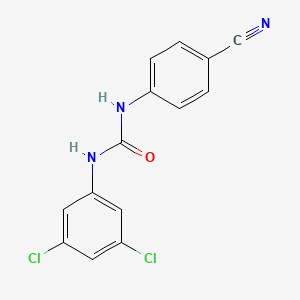
N~3~-cyclopropyl-2-piperidinonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-cyclopropyl-2-piperidinonicotinamide (CPP-115) is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N~3~-cyclopropyl-2-piperidinonicotinamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and modulate the activity of other neurotransmitter systems. The increase in GABA levels produced by N~3~-cyclopropyl-2-piperidinonicotinamide can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and improving mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-cyclopropyl-2-piperidinonicotinamide are primarily related to its ability to increase the levels of GABA in the brain. GABA has been shown to have a variety of effects on neuronal function, including reducing excitability, modulating the activity of other neurotransmitter systems, and regulating synaptic plasticity. The effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function can have a variety of downstream effects on behavior and physiology.
Advantages and Limitations for Lab Experiments
One advantage of N~3~-cyclopropyl-2-piperidinonicotinamide as a research tool is its high potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, N~3~-cyclopropyl-2-piperidinonicotinamide also has limitations as a research tool, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are many potential future directions for research on N~3~-cyclopropyl-2-piperidinonicotinamide. One area of interest is the development of new therapeutic applications for N~3~-cyclopropyl-2-piperidinonicotinamide in neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function. Additionally, there is potential for the development of new analogs of N~3~-cyclopropyl-2-piperidinonicotinamide with improved pharmacological properties and selectivity for GABA transaminase inhibition.
Synthesis Methods
N~3~-cyclopropyl-2-piperidinonicotinamide can be synthesized using a variety of methods. One common method involves the reaction of 2-piperidinone with cyclopropylamine to form N-cyclopropyl-2-piperidinone. This compound is then reacted with nicotinic acid to form N~3~-cyclopropyl-2-piperidinonicotinamide. Other methods involve the use of different starting materials or alternative reaction conditions.
Scientific Research Applications
N~3~-cyclopropyl-2-piperidinonicotinamide has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N~3~-cyclopropyl-2-piperidinonicotinamide has been shown to be effective in reducing seizures and anxiety-like behavior in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N~3~-cyclopropyl-2-piperidinonicotinamide in humans.
properties
IUPAC Name |
N-cyclopropyl-2-piperidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(16-11-6-7-11)12-5-4-8-15-13(12)17-9-2-1-3-10-17/h4-5,8,11H,1-3,6-7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELGBJMGUNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)


![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)